(2-Fluoroethyl)thiourea (2-Fluoroethyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC16499801
InChI: InChI=1S/C3H7FN2S/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7)
SMILES:
Molecular Formula: C3H7FN2S
Molecular Weight: 122.17 g/mol

(2-Fluoroethyl)thiourea

CAS No.:

Cat. No.: VC16499801

Molecular Formula: C3H7FN2S

Molecular Weight: 122.17 g/mol

* For research use only. Not for human or veterinary use.

(2-Fluoroethyl)thiourea -

Specification

Molecular Formula C3H7FN2S
Molecular Weight 122.17 g/mol
IUPAC Name 2-fluoroethylthiourea
Standard InChI InChI=1S/C3H7FN2S/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7)
Standard InChI Key ALYCPHDWCGVUQL-UHFFFAOYSA-N
Canonical SMILES C(CF)NC(=S)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2-Fluoroethyl)thiourea consists of a thiourea backbone (NH2CSNH2\text{NH}_2\text{CSNH}_2) modified by a 2-fluoroethyl group (CH2CH2F\text{CH}_2\text{CH}_2\text{F}) attached to one nitrogen atom. The fluorine atom introduces significant electronegativity, influencing the compound’s polarity, hydrogen-bonding capacity, and reactivity. The IUPAC name for this compound is 1-(2-fluoroethyl)thiourea.

Physical and Chemical Data

While explicit data for (2-Fluoroethyl)thiourea are scarce, analogous thiourea derivatives provide a basis for inference:

PropertyValue/Description
Molecular FormulaC3H7FN2S\text{C}_3\text{H}_7\text{FN}_2\text{S}
Molecular Weight122.16 g/mol
SolubilityLikely polar organic solvents (e.g., DMSO, acetone)
Melting PointEstimated 80–120°C (based on similar thioureas)
Boiling PointDecomposes before boiling
StabilitySensitive to hydrolysis under acidic/basic conditions

The fluorine substituent enhances intermolecular interactions, potentially increasing solubility in fluorinated solvents and altering crystalline packing compared to non-fluorinated analogs .

Synthetic Routes and Optimization

Primary Synthesis Method

The synthesis of (2-Fluoroethyl)thiourea likely follows a two-step process:

  • Preparation of 2-Fluoroethyl Isothiocyanate: Reacting 2-fluoroethylamine with thiophosgene (CSCl2\text{CSCl}_2) or ammonium thiocyanate (NH4SCN\text{NH}_4\text{SCN}) under controlled conditions. For example:

    CH2CH2FNH2+CSCl2CH2CH2FNCS+2HCl\text{CH}_2\text{CH}_2\text{FNH}_2 + \text{CSCl}_2 \rightarrow \text{CH}_2\text{CH}_2\text{FNCS} + 2\text{HCl}
  • Thiourea Formation: Reacting the isothiocyanate with ammonia or a primary amine:

    CH2CH2FNCS+NH3CH2CH2FNHCONH2\text{CH}_2\text{CH}_2\text{FNCS} + \text{NH}_3 \rightarrow \text{CH}_2\text{CH}_2\text{FNHCONH}_2

This method parallels the synthesis of 1-Cyclohexyl-3-(2-fluoroethyl)thiourea, where cyclohexylamine reacts with 2-fluoroethyl isothiocyanate in solvents like acetonitrile.

Alternative Approaches

  • One-Pot Reaction: Combining 2-fluoroethylamine, carbon disulfide (CS2\text{CS}_2), and an oxidizing agent (e.g., hydrogen peroxide) to directly form the thiourea .

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) may improve yield by stabilizing intermediates.

Biological Activity and Mechanistic Insights

Toxicity Considerations

Ethylenethiourea, a structurally simpler thiourea, demonstrates thyroid toxicity and carcinogenicity in rodents . While no direct data exist for (2-Fluoroethyl)thiourea, the presence of the fluorine atom—known to alter metabolic pathways—warrants caution. Potential risks include:

  • Thyroid Dysregulation: Interference with iodine uptake.

  • Reproductive Toxicity: Observed in ethylenethiourea studies .

Applications in Scientific Research

Medicinal Chemistry

The thiourea moiety’s hydrogen-bonding capacity makes it a valuable pharmacophore. Fluorine’s electronegativity enhances binding affinity to biological targets, as seen in 2-fluorobenzoyl thioureas, which show improved stability and activity over non-fluorinated analogs . (2-Fluoroethyl)thiourea could serve as:

  • A building block for antidiabetic or antiviral agents.

  • A ligand in metallodrugs targeting cancer cells.

Material Science

Fluorinated thioureas may contribute to:

  • Liquid Crystals: Fluorine’s dipole moment aids in aligning molecular structures.

  • Polymer Additives: Enhancing thermal stability and reducing flammability.

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